Stereochemical Influence on Aminopeptidase P Inhibitor Potency: A Direct Comparison of (2R,3R) vs. (2S,3R) Configurations
A structure-activity relationship study of 3-amino-2-hydroxy acid-derived aminopeptidase P inhibitors demonstrates that stereochemical inversion at the C2 position from (2R,3R) to (2S,3R) results in a measurable change in inhibitory potency. The (2S,3R) configuration, when incorporated into a larger inhibitor scaffold, yields an IC50 of 0.23 µM against human aminopeptidase P, whereas the corresponding (2R,3R) diastereomer shows significantly reduced activity [1]. This data provides direct evidence that the (2R,3R) stereochemistry is not equivalent to the (2S,3R) form for this biological target.
| Evidence Dimension | Inhibitory potency (IC50) against human aminopeptidase P |
|---|---|
| Target Compound Data | The (2R,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl residue within an apstatin analogue exhibits an IC50 value > 2.9 µM (extrapolated from activity loss relative to (2S,3R) isomer) [1] |
| Comparator Or Baseline | (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl residue within the same apstatin analogue: IC50 = 0.23 µM [1] |
| Quantified Difference | At least a 12.6-fold difference in IC50, with the (2S,3R) configuration being substantially more potent [1] |
| Conditions | In vitro enzyme inhibition assay using purified human aminopeptidase P and a fluorogenic substrate [1] |
Why This Matters
This demonstrates that even within a structurally similar inhibitor series, the specific (2R,3R) stereochemistry yields a distinct biological profile that cannot be assumed from data on the (2S,3R) isomer, necessitating separate evaluation and procurement for medicinal chemistry programs targeting this stereoisomer.
- [1] Graham, B. J., et al. (1999). Apstatin Analogue Inhibitors of Aminopeptidase P, a Bradykinin-Degrading Enzyme. Journal of Medicinal Chemistry, 42(12), 2290-2299. View Source
